molecular formula C14H19IN4O4 B515430 METHYL 2-{(Z)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}-5,5-DIMETHYL-4-OXOHEXANOATE

METHYL 2-{(Z)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}-5,5-DIMETHYL-4-OXOHEXANOATE

Cat. No.: B515430
M. Wt: 434.23g/mol
InChI Key: XXKQUEBHQRVQKI-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{(Z)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}-5,5-DIMETHYL-4-OXOHEXANOATE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 2-(4-iodo-1-methyl-5-pyrazolylcarbonylhydrazono)-5,5-dimethyl-4-oxo-, methyl ester typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted pyrazole derivatives and reduced forms of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Material Science: These compounds can be used in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.

    Antimicrobial Activity: These compounds can exhibit antimicrobial properties, making them potential candidates for new antibiotics.

Medicine

    Drug Development: Pyrazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and inflammatory conditions.

Industry

    Agriculture: These compounds can be used in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of hexanoic acid, 2-(4-iodo-1-methyl-5-pyrazolylcarbonylhydrazono)-5,5-dimethyl-4-oxo-, methyl ester would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its function.

Comparison with Similar Compounds

Similar Compounds

  • Hexanoic acid, 2-(4-chloro-1-methyl-5-pyrazolylcarbonylhydrazono)-5,5-dimethyl-4-oxo-, methyl ester
  • Hexanoic acid, 2-(4-bromo-1-methyl-5-pyrazolylcarbonylhydrazono)-5,5-dimethyl-4-oxo-, methyl ester

Uniqueness

The presence of the iodine atom in hexanoic acid, 2-(4-iodo-1-methyl-5-pyrazolylcarbonylhydrazono)-5,5-dimethyl-4-oxo-, methyl ester can impart unique properties, such as increased molecular weight and potential for specific interactions with biological targets that other halogenated derivatives may not exhibit.

Properties

Molecular Formula

C14H19IN4O4

Molecular Weight

434.23g/mol

IUPAC Name

methyl (2Z)-2-[(4-iodo-2-methylpyrazole-3-carbonyl)hydrazinylidene]-5,5-dimethyl-4-oxohexanoate

InChI

InChI=1S/C14H19IN4O4/c1-14(2,3)10(20)6-9(13(22)23-5)17-18-12(21)11-8(15)7-16-19(11)4/h7H,6H2,1-5H3,(H,18,21)/b17-9-

InChI Key

XXKQUEBHQRVQKI-MFOYZWKCSA-N

SMILES

CC(C)(C)C(=O)CC(=NNC(=O)C1=C(C=NN1C)I)C(=O)OC

Isomeric SMILES

CC(C)(C)C(=O)C/C(=N/NC(=O)C1=C(C=NN1C)I)/C(=O)OC

Canonical SMILES

CC(C)(C)C(=O)CC(=NNC(=O)C1=C(C=NN1C)I)C(=O)OC

Origin of Product

United States

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